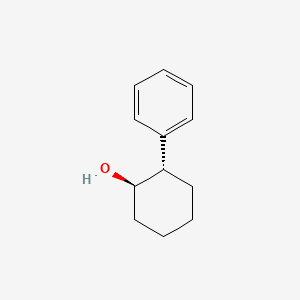

trans-2-Phenyl-1-cyclohexanol

Vue d'ensemble

Description

Trans-2-Phenyl-1-cyclohexanol is an organic compound. The two enantiomers of this compound are used in organic chemistry as chiral auxiliaries . Its formula is C12H16O and it has a molecular weight of 176.2548 .

Synthesis Analysis

The enantioselective synthesis of trans-2-Phenyl-1-cyclohexanol was accomplished by J. K. Whitesell by adding Pseudomonas fluorescens lipase to racemic trans-2-phenylcyclohexyl chloroacetate . This enzyme is able to hydrolyze the ester bond of the (-) enantiomer but not the (+) enantiomer .Molecular Structure Analysis

The molecular structure of trans-2-Phenyl-1-cyclohexanol can be represented by the InChI string: InChI=1S/C12H16O/c13-12-9-5-4-8-11(12)10-6-2-1-3-7-10/h1-3,6-7,11-13H,4-5,8-9H2/t11-,12+/m1/s1 .Chemical Reactions Analysis

Trans-2-Phenyl-1-cyclohexanol can be used as a substrate in the study of permeability of alcohol enantiomers through the imprinted membranes to determine the permeability coefficient . It was also used in the synthesis of chiral compounds with high purity .Physical And Chemical Properties Analysis

Trans-2-Phenyl-1-cyclohexanol has a molecular weight of 176.2548 . Its melting point is 64-66°C .Applications De Recherche Scientifique

Chiral Auxiliaries in Organic Synthesis

trans-2-Phenyl-1-cyclohexanol: is used as a chiral auxiliary in organic synthesis . Chiral auxiliaries are crucial for the synthesis of enantiomerically pure compounds. They are used to induce stereochemistry during the synthesis of asymmetric molecules.

Enantioselective Synthesis

The compound has been utilized in the enantioselective synthesis, where specific enzymes like Pseudomonas fluorescens lipase are added to racemic mixtures to selectively hydrolyze one enantiomer over the other . This process is vital for producing pharmaceuticals that require high enantiomeric purity.

Synthesis of Chiral Compounds

trans-2-Phenyl-1-cyclohexanol: is employed in the synthesis of chiral compounds with high purity . These chiral compounds are essential in various fields, including drug development and manufacturing, as they often exhibit different biological activities depending on their chirality.

Insect Repellent Development

It has been listed as an ingredient in insect repellents, indicating its potential use in developing new repellent formulations . The compound’s structure could be key to disrupting the sensory mechanisms of insects.

Lipase-Catalyzed Reactions

The compound is a subject of study in lipase-catalyzed reactions, particularly with Candida rugosa lipase . These studies help understand the enzyme’s specificity and can lead to the development of new enzymatic processes in industrial applications.

Safety And Hazards

Orientations Futures

Propriétés

IUPAC Name |

(1R,2S)-2-phenylcyclohexan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16O/c13-12-9-5-4-8-11(12)10-6-2-1-3-7-10/h1-3,6-7,11-13H,4-5,8-9H2/t11-,12+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AAIBYZBZXNWTPP-NWDGAFQWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C(C1)C2=CC=CC=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC[C@H]([C@@H](C1)C2=CC=CC=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6022185 | |

| Record name | trans-2-Phenyl-1-cyclohexanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6022185 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

trans-2-Phenyl-1-cyclohexanol | |

CAS RN |

2362-61-0, 98919-68-7 | |

| Record name | rel-(1R,2S)-2-Phenylcyclohexanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2362-61-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Phenylcyclohexanol, trans- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002362610 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Phenylcyclohexanol, (1R,2S)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0098919687 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | trans-2-Phenyl-1-cyclohexanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6022185 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | trans-2-phenylcyclohexanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.375 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-PHENYLCYCLOHEXANOL, TRANS- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/452WZ637M8 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 2-PHENYLCYCLOHEXANOL, (1R,2S)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/O5411L8484 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What are the applications of trans-2-Phenyl-1-cyclohexanol in chiral synthesis?

A1: trans-2-Phenyl-1-cyclohexanol serves as a valuable chiral auxiliary in various asymmetric syntheses. For example, it has been successfully employed in the enantioselective [4+2] cycloaddition reactions with o-quinone methides (o-QMs), leading to the formation of chiral benzopyrans. This methodology allows access to chiral aliphatic benzylic carbons and has been applied in the synthesis of natural products like (+)-mimosifoliol. [, ] Additionally, its derivatives have been utilized as chiral auxiliaries in the TiCl4-promoted allylation of N-acyliminium ions, affording enantioenriched 2-substituted amides and carbamates. These compounds serve as precursors to valuable alkaloids like (S)- and (R)-propyl pyrrolidine and coniine. []

Q2: How do different Candida rugosa lipase (CRL) isoenzymes compare in the resolution of trans-2-Phenyl-1-cyclohexanol?

A2: Research indicates that the three major CRL isoenzymes (Lip1, Lip2, Lip3) exhibit varying activities and enantioselectivities towards trans-2-Phenyl-1-cyclohexanol in esterification reactions. [] While all three isoenzymes catalyze the esterification, Lip3 shows significantly lower initial esterification rates compared to Lip1 and Lip2. Furthermore, Lip3 results in lower conversions and poorer enantiomeric excess compared to the other two isoenzymes. This difference in performance highlights the importance of considering the specific isoenzymatic profile of CRL preparations for optimal results in trans-2-Phenyl-1-cyclohexanol resolution. []

Q3: Can trans-2-Phenyl-1-cyclohexanol be used in continuous flow processes for chiral resolution?

A3: Yes, trans-2-Phenyl-1-cyclohexanol has been successfully employed in continuous enantioselective esterification reactions using Candida rugosa lipase immobilized in a packed bed bioreactor. [] This approach offers advantages over traditional batch processes, such as enhanced productivity, simplified downstream processing, and the potential for automation.

Q4: How do different lipases compare in their ability to resolve trans-2-Phenyl-1-cyclohexanol enantiomers?

A4: Studies have compared the performance of immobilized lipases from Candida rugosa and Rhizomucor miehei in the enantioselective esterification of trans-2-Phenyl-1-cyclohexanol. [] This research sheds light on the substrate specificity and enantioselectivity of these enzymes, providing valuable insights for selecting suitable biocatalysts for chiral resolution processes.

Q5: What factors can influence the enzymatic resolution of trans-2-Phenyl-1-cyclohexanol?

A5: The efficiency of enzymatic resolution for trans-2-Phenyl-1-cyclohexanol can be impacted by various factors beyond the choice of lipase. Studies highlight the significant impact of reaction media on both the yield and optical purity of the desired enantiomer. [] Optimization of reaction conditions, including solvent selection, temperature, and substrate concentration, is crucial for achieving high enantioselectivity and yields in biocatalytic processes involving trans-2-Phenyl-1-cyclohexanol.

Q6: Are there efficient synthetic routes for obtaining enantiopure trans-2-Phenyl-1-cyclohexanol?

A6: Yes, enantiomerically pure (+)-(1S,2R)-trans-2-Phenyl-1-cyclohexanol and (−)-(1R,2S)-trans-2-Phenyl-1-cyclohexanol can be synthesized utilizing Sharpless Asymmetric Dihydroxylation (AD) as a key step. [] This method allows for the asymmetric introduction of hydroxyl groups onto the cyclohexene ring, ultimately leading to the desired chiral alcohol after subsequent transformations.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Naphtho[2,3-b]furan-2(3H)-one, decahydro-7-hydroxy-8a-methyl-3,5-dimethylene-](/img/structure/B1200164.png)

![methyl (2S)-2-[[[(2R,5S)-5-(4-amino-2-oxo-pyrimidin-1-yl)-1,3-oxathiolan-2-yl]methoxy-phenoxy-phosphoryl]amino]propanoate](/img/structure/B1200168.png)

![3-amino-5H-pyrimido[5,4-b]indol-4-one](/img/structure/B1200173.png)

![3-[(4-Hydroxyphenyl)methyl]-2,3,6,7,8,8a-hexahydropyrrolo[1,2-a]pyrazine-1,4-dione](/img/structure/B1200176.png)

![[2-(9-Chloro-11,17-dihydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl)-2-oxoethyl] 4-(acetamidomethyl)cyclohexane-1-carboxylate](/img/structure/B1200184.png)